Cas no 6602-63-7 (2-(Thiophen-2-yl)carbonylpyridine)
2-(Thiophen-2-yl)carbonylpyridine Chemical and Physical Properties
Names and Identifiers
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- Methanone, 2-pyridinyl-2-thienyl-
- (pyridin-2-yl)(thiophen-2-yl)methanone
- 2-[(Thiophen-2-yl)carbonyl]pyridine
- 2-pyridin-2-yl-3H-thiophene-2-carbaldehyde
- 2-(1H-BENZOIMIDAZOL-2-YLMETHYL)-BENZOIC ACID
- 2-pyridyl-2-thienylmethanone
- 2-pyridyl-2-tienylmethanone
- 2-thienyl 2-pyridyl ketone
- Methanone,2-pyridinyl-2-thienyl
- pyridin-2-yl-thiophen-2-yl-methanone
- EN300-73303
- AMY5701
- 2-Pyridyl(2-thienyl)methanone
- AKOS010337855
- 2-(2-thenoyl)pyridine, AldrichCPR
- 2-(thiophene-2-carbonyl)pyridine
- CS-0454600
- 2-(2-Thenoyl)pyridine
- 857288-26-7
- 2-thienyl-2-pyridyl ketone
- Z756110114
- MFCD02260530
- SCHEMBL7431727
- pyridin-2-yl(thiophen-2-yl)methanone
- 6602-63-7
- HS-4495
- 2-(Thiophen-2-yl)carbonylpyridine
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- MDL: MFCD02260530
- Inchi: 1S/C10H7NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7H
- InChI Key: PQJVASLIHPOECX-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(C1C=CC=CN=1)=O
Computed Properties
- Exact Mass: 189.02500
- Monoisotopic Mass: 189.02483502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- PSA: 58.20000
- LogP: 2.37410
2-(Thiophen-2-yl)carbonylpyridine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Thiophen-2-yl)carbonylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022846-250mg |
2-(2-Thenoyl)pyridine |
6602-63-7 | 95% | 250mg |
£218.00 | 2022-03-01 | |
| Fluorochem | 022846-1g |
2-(2-Thenoyl)pyridine |
6602-63-7 | 95% | 1g |
£333.00 | 2022-03-01 | |
| Fluorochem | 022846-5g |
2-(2-Thenoyl)pyridine |
6602-63-7 | 95% | 5g |
£1151.00 | 2022-03-01 | |
| Alichem | A169001323-250mg |
2-[(Thiophen-2-yl)carbonyl]pyridine |
6602-63-7 | 95% | 250mg |
$188.26 | 2023-09-01 | |
| Alichem | A169001323-1g |
2-[(Thiophen-2-yl)carbonyl]pyridine |
6602-63-7 | 95% | 1g |
$483.87 | 2023-09-01 | |
| Chemenu | CM279769-1g |
Pyridin-2-yl(thiophen-2-yl)methanone |
6602-63-7 | 95% | 1g |
$476 | 2021-08-18 | |
| Matrix Scientific | 101682-250mg |
2-[(Thiophen-2-yl)carbonyl]pyridine, 99% |
6602-63-7 | 99% | 250mg |
$208.00 | 2023-09-08 | |
| Matrix Scientific | 101682-500mg |
2-[(Thiophen-2-yl)carbonyl]pyridine, 99% |
6602-63-7 | 99% | 500mg |
$334.00 | 2023-09-08 | |
| Matrix Scientific | 101682-1g |
2-[(Thiophen-2-yl)carbonyl]pyridine, 99% |
6602-63-7 | 99% | 1g |
$536.00 | 2023-09-08 | |
| Apollo Scientific | OR302103-1g |
2-[(Thiophen-2-yl)carbonyl]pyridine |
6602-63-7 | 1g |
£420.00 | 2023-09-02 |
2-(Thiophen-2-yl)carbonylpyridine Suppliers
2-(Thiophen-2-yl)carbonylpyridine Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-(Thiophen-2-yl)carbonylpyridine
Research Brief on 2-(Thiophen-2-yl)carbonylpyridine (CAS: 6602-63-7): Recent Advances and Applications in Chemical Biology and Medicine
2-(Thiophen-2-yl)carbonylpyridine (CAS: 6602-63-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound, characterized by its thiophene and pyridine moieties, serves as a key intermediate in the synthesis of various pharmacologically active molecules. Recent studies have explored its potential as a scaffold for drug development, particularly in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of 2-(Thiophen-2-yl)carbonylpyridine is its role in the development of kinase inhibitors. Kinases are critical targets in cancer therapy, and recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase isoforms. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 2-(Thiophen-2-yl)carbonylpyridine derivatives that selectively inhibit EGFR (epidermal growth factor receptor) tyrosine kinase, a key driver in non-small cell lung cancer. The study highlighted the compound's ability to bind to the ATP-binding site of the kinase, thereby blocking its activity and inducing apoptosis in cancer cells.
In addition to its anticancer potential, 2-(Thiophen-2-yl)carbonylpyridine has also been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) described the synthesis of novel thiophene-pyridine hybrids and their evaluation against a panel of bacterial and fungal pathogens. The results indicated that certain derivatives exhibited broad-spectrum activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The researchers attributed this activity to the compound's ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. These findings suggest that 2-(Thiophen-2-yl)carbonylpyridine could serve as a promising scaffold for the development of new antimicrobial agents.
Another area of interest is the compound's potential anti-inflammatory effects. A 2024 study in the European Journal of Medicinal Chemistry explored the anti-inflammatory activity of 2-(Thiophen-2-yl)carbonylpyridine derivatives in vitro and in vivo. The researchers found that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, in a murine model of acute inflammation, the derivatives demonstrated dose-dependent inhibition of edema formation. These results underscore the compound's potential as a lead structure for the development of novel anti-inflammatory drugs.
The synthetic versatility of 2-(Thiophen-2-yl)carbonylpyridine has also been a focal point of recent research. A 2023 publication in Organic Letters detailed a novel, one-pot synthesis method for this compound, which offers improved yield and scalability compared to traditional approaches. The new method employs a palladium-catalyzed cross-coupling reaction, enabling the efficient incorporation of diverse substituents into the thiophene and pyridine rings. This advancement is expected to facilitate the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
In conclusion, 2-(Thiophen-2-yl)carbonylpyridine (CAS: 6602-63-7) represents a highly versatile and pharmacologically relevant scaffold in modern chemical biology and medicinal chemistry. Recent studies have elucidated its potential as a kinase inhibitor, antimicrobial agent, and anti-inflammatory compound, while advancements in synthetic methodologies have enhanced its accessibility for further research. As the field continues to evolve, this compound is likely to play an increasingly important role in the discovery and development of new therapeutic agents. Future research should focus on optimizing its pharmacokinetic properties and exploring its applications in additional disease models.
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